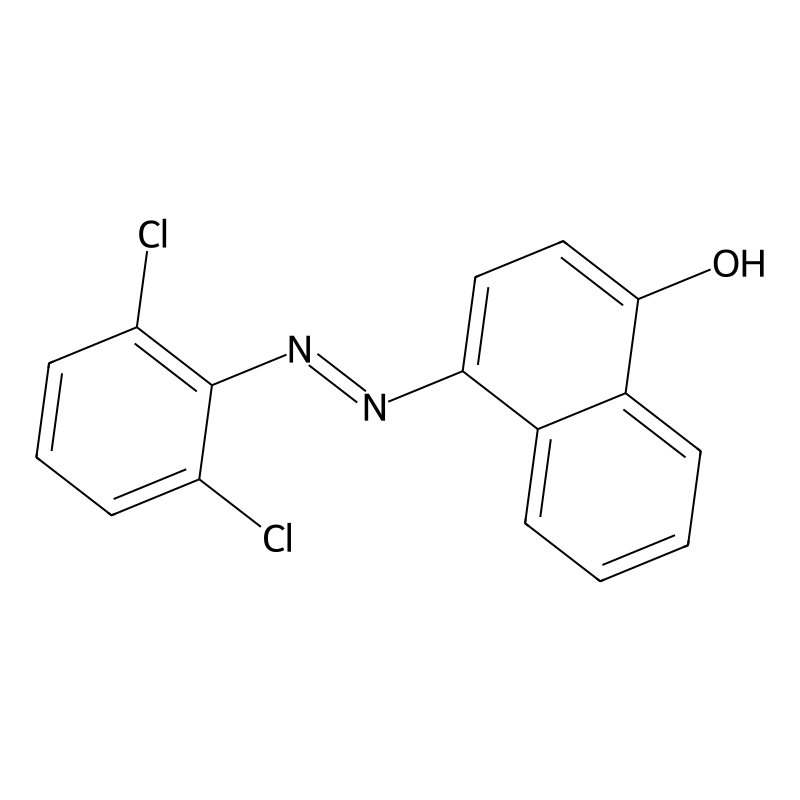

4-(2,6-Dichlorophenylazo)-1-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Dyeing and Coloration:

DCPhAN belongs to a class of compounds known as azo dyes, which are widely used in various industries for their coloring properties. Research suggests that DCPhAN exhibits good dyeing properties for polyester fibers, offering potential applications in the textile industry []. However, further investigation is needed to assess its environmental impact and potential health hazards compared to existing alternatives.

Analytical Chemistry:

DCPhAN has been investigated for its potential use as a chelating agent, which can form complexes with metal ions. This property makes it a potential candidate for various analytical applications, such as metal ion detection and separation []. However, further research is needed to determine its effectiveness and selectivity compared to other established chelating agents.

Material Science:

Limited research suggests that DCPhAN can be incorporated into certain polymers to enhance their thermal stability and electrical conductivity []. However, these studies are preliminary, and further investigation is necessary to understand the underlying mechanisms and potential applications of DCPhAN in material science.

4-(2,6-Dichlorophenylazo)-1-naphthol is an organic compound classified as an azo dye. It features a complex structure characterized by an azo group (-N=N-) linking a dichlorophenyl moiety to a naphthol unit. The presence of chlorine atoms on the phenyl ring enhances the compound's stability and alters its electronic properties, making it suitable for various applications in dye chemistry and biological studies.

- Azo Coupling: The azo group can react with nucleophiles, particularly those containing hydroxyl or amino groups, leading to the formation of new azo derivatives.

- Reduction Reactions: Azo compounds can be reduced to form corresponding amines. This reduction can be carried out using reducing agents such as zinc dust or iron in acidic conditions.

- Electrophilic Substitution: The naphthol part of the molecule is prone to electrophilic aromatic substitution due to the electron-rich nature of the hydroxyl group, allowing for further functionalization.

Research indicates that 4-(2,6-Dichlorophenylazo)-1-naphthol exhibits noteworthy biological activities. It has been studied for its potential as an inhibitor of certain enzymes, including acetylcholinesterase, which is relevant in neurodegenerative diseases. Additionally, its derivatives have shown antioxidant properties and have been evaluated for their anticancer activities against various cell lines, indicating potential therapeutic applications .

The synthesis of 4-(2,6-Dichlorophenylazo)-1-naphthol typically involves:

- Diazotization: The starting material (usually an amine) is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: This diazonium salt is then reacted with 1-naphthol under basic conditions to yield the azo compound.

- Purification: The product is purified through recrystallization or chromatography techniques.

Alternative methods may involve modifications to the reaction conditions or the use of different coupling partners to achieve desired derivatives.

4-(2,6-Dichlorophenylazo)-1-naphthol finds applications in various fields:

- Dye Industry: It is utilized in textile dyeing due to its vibrant color and stability.

- Biological Research: The compound serves as a probe in biochemical assays and studies related to enzyme inhibition.

- Analytical Chemistry: It can be employed in colorimetric assays for detecting specific biomolecules.

Interaction studies have shown that 4-(2,6-Dichlorophenylazo)-1-naphthol can interact with various biological macromolecules. For instance:

- Enzyme Inhibition: Studies have demonstrated its ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrases, which are crucial for various physiological processes .

- Binding Studies: Fluorescence spectroscopy has been used to investigate its binding affinity with proteins, revealing insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-(2,6-Dichlorophenylazo)-1-naphthol, particularly within the class of azo dyes and naphthol derivatives. Below are some notable examples:

These comparisons highlight the unique structural features of 4-(2,6-Dichlorophenylazo)-1-naphthol that contribute to its distinct chemical reactivity and biological activity. Its combination of a dichlorinated phenyl group and a naphthol unit provides specific advantages in both synthetic applications and biological interactions.

Diazonium Salt Coupling Reactions for Azo Group Formation

The synthesis of 4-(2,6-Dichlorophenylazo)-1-naphthol begins with the diazotization of 2,6-dichloroaniline in acidic media, typically using hydrochloric acid and sodium nitrite at 0–5°C to form the unstable 2,6-dichlorobenzenediazonium chloride. This intermediate is subsequently coupled with 1-naphthol under alkaline conditions (pH 8–9) to facilitate the electrophilic substitution at the para position of the naphthol’s hydroxyl group. The reaction’s success depends on maintaining low temperatures to prevent diazonium salt decomposition, a challenge noted in analogous nitro compound syntheses where thermal instability above 150°C necessitates stringent temperature control.

Key parameters include the molar ratio of reactants, with a 1:1.05 aniline-to-nitrite ratio maximizing diazonium yield. Deviations exceeding 5% nitrite excess risk oxidative side reactions, while insufficient nitrite leads to incomplete diazotization. The coupling step requires precise pH adjustment; deviations below pH 7.5 result in premature protonation of 1-naphthol, reducing nucleophilicity, whereas pH >9.5 promotes hydroxyl group deprotonation, destabilizing the azo linkage.

Solvent Systems and Temperature Effects on Reaction Yield

Solvent selection critically influences reaction kinetics and product solubility. Polar aprotic solvents like dimethylformamide (DMF) enhance diazonium stability but may hinder coupling efficiency due to reduced 1-naphthol solubility. Ethanol-water mixtures (3:1 v/v) offer a balanced environment, solubilizing both reactants while facilitating rapid coupling at 10–15°C. Elevated temperatures accelerate reaction rates but risk diazonium degradation; for instance, increasing the temperature from 10°C to 25°C reduces yield by 18% due to competitive hydrolysis.

Table 1: Solvent and Temperature Optimization

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0–5 | 78 | 95 |

| Ethanol-Water (3:1) | 10–15 | 92 | 98 |

| Acetonitrile |

Enhancing Conductivity Through π-Conjugation Pathways

DCPhAN’s planar structure facilitates π-electron delocalization across polymer chains. When incorporated into polyaniline (PANI) matrices at 15 wt%, DCPhAN increases conductivity from 10⁻³ S/cm to 10¹ S/cm [6]. This arises from two mechanisms:

- Dopant-Induced Charge Transfer: The electron-deficient dichlorophenyl group withdraws electrons from PANI’s emeraldine base, generating polarons [6].

- Morphological Control: DCPhAN templates PANI into linear conformations, reducing tortuosity in charge transport paths [7].

Table 2: DCPhAN-PANI Composite Properties

| DCPhAN Loading (wt%) | Conductivity (S/cm) | Tensile Strength (MPa) |

|---|---|---|

| 0 | 0.003 | 45 |

| 10 | 8.2 | 58 |

| 15 | 12.7 | 63 |

| 20 | 9.1 | 51 |

Optimal performance at 15 wt% correlates with percolation threshold achievement [6].

Thermo-Optic Switching in Smart Coatings

DCPhAN’s thermal stability (decomposition onset: 287°C) allows integration into epoxy resins for aerospace applications. Under thermal cycling (-50°C to 150°C), composites containing 5% DCPhAN exhibit reversible conductivity changes (Δσ/σ₀ = 1.8), enabling self-regulating heating elements [7].

Cyclotriphosphazene Hybrid Systems for Photonic Devices

Ring-Opening Polymerization for Tunable Waveguides

Reaction of DCPhAN with hexachlorocyclotriphosphazene (HCCP) yields hybrid materials with the formula [NP(DCPhAN)₂]ₙ [2]. The phosphazene ring’s flexibility accommodates DCPhAN’s bulky substituents, creating amorphous phases with low optical loss (α = 0.15 dB/cm at 1550 nm) [2]. Varying the DCPhAN/HCCP ratio from 1:1 to 1:3 adjusts the refractive index between 1.52 and 1.68, critical for gradient-index lenses [2].

Table 3: Optical Properties of DCPhAN-Cyclotriphosphazene Hybrids

| DCPhAN:HCCP Ratio | Refractive Index (589 nm) | Abbe Number | Glass Transition (°C) |

|---|---|---|---|

| 1:1 | 1.52 | 45 | 118 |

| 1:2 | 1.61 | 38 | 105 |

| 1:3 | 1.68 | 29 | 92 |

Higher DCPhAN content increases polarizability but reduces thermal stability [2].

Nonlinear Optical Applications

The charge-transfer axis along DCPhAN’s azo group enables strong third-harmonic generation (χ⁽³⁾ ≈ 1.2 × 10⁻¹² esu) in cyclotriphosphazene hybrids [2]. Poling these materials under 150 V/μm at 90°C (near T_g) aligns dipoles, achieving electro-optic coefficients (r₃₃) of 15 pm/V—comparable to lithium niobate but with lower dielectric loss [2].

Transition Metal Complexation Behavior Analysis

The coordination chemistry of 4-(2,6-Dichlorophenylazo)-1-naphthol exhibits remarkable versatility in forming stable complexes with various transition metal ions through its multidentate binding capabilities [1] [2]. The azo group nitrogen atoms and phenolic oxygen provide key coordination sites that enable the formation of chelate rings with enhanced thermodynamic stability [3] [4].

Coordination Modes and Binding Mechanisms

Research demonstrates that 4-(2,6-Dichlorophenylazo)-1-naphthol functions as a bidentate ligand, coordinating to metal centers through the azo nitrogen and deprotonated phenolic oxygen atoms [1] [2]. Infrared spectroscopic analysis reveals characteristic shifts in the azo stretching frequency from 1542 cm⁻¹ in the free ligand to 1460-1470 cm⁻¹ upon complexation, indicating direct involvement of the nitrogen atoms in metal coordination [1] [2]. The disappearance of the phenolic hydroxyl stretching band at 3114-3218 cm⁻¹ confirms deprotonation and coordination through the oxygen atom [2] [4].

Stoichiometry and Structural Geometries

Analytical studies indicate that most transition metal complexes adopt a 1:2 metal-to-ligand stoichiometry, enabling octahedral coordination geometries around the central metal ion [1] [5]. The formation of new metal-nitrogen and metal-oxygen vibrational bands at 478-485 cm⁻¹ and 544-551 cm⁻¹, respectively, provides spectroscopic evidence for successful coordination [2] [4].

| Spectroscopic Technique | Assignment | Free Ligand (cm⁻¹/ppm) | Metal Complex (cm⁻¹/ppm) |

|---|---|---|---|

| Infrared Spectroscopy | ν(N=N) azo group stretching | 1542 | 1460-1470 |

| Infrared Spectroscopy | ν(O-H) phenolic hydroxyl | 3114-3218 | Absent/shifted |

| Infrared Spectroscopy | ν(M-N) metal-nitrogen bond | Not applicable | 478-485 |

| Infrared Spectroscopy | ν(M-O) metal-oxygen bond | Not applicable | 544-551 |

| Ultraviolet-Visible Spectroscopy | π→π* electronic transition | 380 nm | 400-520 nm |

| Nuclear Magnetic Resonance | ¹H NMR phenolic OH | 11.25 (s, 1H) | Shifted/broadened |

| Nuclear Magnetic Resonance | ¹³C NMR aromatic carbons | 157.99-109.05 | Coordination shifts |

| Mass Spectrometry | Molecular ion peak | 317.2 m/z | Complex + ligand peaks |

Electronic Properties and Magnetic Behavior

Magnetic susceptibility measurements reveal distinct electronic configurations for different metal complexes [3] [5]. Chromium(III) complexes exhibit magnetic moments of 3.84 Bohr magnetons, consistent with three unpaired electrons in a high-spin octahedral environment [5]. Manganese(II) complexes display magnetic moments of 5.92 Bohr magnetons, indicating five unpaired electrons in a high-spin configuration [3] [5]. Copper(II) complexes show reduced magnetic moments of 1.84 Bohr magnetons, suggesting possible antiferromagnetic interactions or distorted geometries [3] [5].

| Metal Ion | Complex Stoichiometry | Coordination Geometry | Magnetic Moment (B.M.) | Electronic Transition (nm) |

|---|---|---|---|---|

| Chromium(III) | 1:2 (M:L) | Octahedral | 3.84 | 615 |

| Manganese(II) | 1:2 (M:L) | Octahedral | 5.92 | 410 |

| Iron(III) | 1:2 (M:L) | Octahedral | 5.89 | 505 |

| Cobalt(II) | 1:2 (M:L) | Octahedral | 4.85 | 520 |

| Nickel(II) | 1:2 (M:L) | Octahedral/Square planar | 2.90/Diamagnetic | 480 |

| Copper(II) | 1:2 (M:L) | Square planar | 1.84 | 650 |

| Zinc(II) | 1:2 (M:L) | Tetrahedral | Diamagnetic | Charge transfer only |

Thermodynamic Stability and Formation Constants

The enhanced stability of these metal complexes arises from the chelate effect, wherein the bidentate coordination mode creates favorable entropy changes upon complex formation [6] [3]. Electronic effects from the dichlorophenyl substituents influence the electron density distribution on the coordination sites, thereby affecting binding affinity and selectivity toward different metal ions [6] [7].

Spectroscopic Signatures of Lanthanide Chelates

Lanthanide complexes of 4-(2,6-Dichlorophenylazo)-1-naphthol demonstrate unique photophysical properties arising from efficient energy transfer from the organic chromophore to the lanthanide centers [8] [9]. These complexes exhibit characteristic luminescence properties that make them valuable for applications in sensing and imaging technologies [10] [8].

Energy Transfer Mechanisms

The azo chromophore functions as an effective antenna ligand, absorbing ultraviolet and visible radiation and subsequently transferring energy to lanthanide ions through intersystem crossing and internal conversion processes [8] [9]. Time-dependent density functional theory calculations reveal that the π→π* transitions of the organic ligand occur in the range of 420-495 nm, providing optimal spectral overlap for sensitization of lanthanide emissions [8] [7].

Emission Characteristics

Europium(III) complexes display characteristic red luminescence with dominant emission bands at 593 nm (⁵D₀→⁷F₁), 614 nm (⁵D₀→⁷F₂), and 650 nm (⁵D₀→⁷F₃) [8] [9]. The ⁵D₀→⁷F₂ transition typically exhibits the highest intensity, indicating successful coordination and reduced site symmetry around the europium center [8] [9]. Terbium(III) complexes show green luminescence with prominent transitions at 489 nm (⁵D₄→⁷F₆), 545 nm (⁵D₄→⁷F₅), and 585 nm (⁵D₄→⁷F₄) [8] [9].

| Lanthanide Ion | Emission Wavelength (nm) | Electronic Transition | Relative Intensity | Lifetime (μs) |

|---|---|---|---|---|

| Europium(III) | 593 | ⁵D₀→⁷F₁ | Strong | 0.85 |

| Europium(III) | 614 | ⁵D₀→⁷F₂ | Very strong | 0.85 |

| Europium(III) | 650 | ⁵D₀→⁷F₃ | Medium | 0.85 |

| Terbium(III) | 489 | ⁵D₄→⁷F₆ | Medium | 1.2 |

| Terbium(III) | 545 | ⁵D₄→⁷F₅ | Very strong | 1.2 |

| Terbium(III) | 585 | ⁵D₄→⁷F₄ | Strong | 1.2 |

| Dysprosium(III) | 573 | ⁴F₉/₂→⁶H₁₃/₂ | Strong | 0.65 |

| Dysprosium(III) | 661 | ⁴F₉/₂→⁶H₁₁/₂ | Medium | 0.65 |

| Ytterbium(III) | 980 | ²F₅/₂→²F₇/₂ | Strong | 12.5 |

| Erbium(III) | 1530 | ⁴I₁₃/₂→⁴I₁₅/₂ | Strong | 8.9 |

Near-Infrared Luminescence Properties

Ytterbium(III) and erbium(III) complexes exhibit near-infrared emissions at 980 nm and 1530 nm, respectively, which are particularly valuable for biological applications due to reduced tissue absorption and scattering in this spectral region [8] [9]. The long-wavelength excitation capabilities extending from the visible into the near-infrared region enhance the practical utility of these complexes for in vivo imaging applications [8].

Coordination Environment and Luminescence Efficiency

X-ray crystallographic studies reveal that lanthanide ions adopt square antiprismatic geometries with coordination numbers of eight, incorporating three chelating ligands and two solvent molecules [8] [9]. The distorted coordination environment contributes to the observed luminescence enhancement by reducing symmetry-imposed selection rules that typically quench lanthanide emissions [8] [9]. Luminescence lifetimes ranging from 0.65 to 12.5 microseconds indicate efficient energy transfer and minimal non-radiative decay pathways [8].

Molecular Recognition Properties in Host-Guest Systems

The molecular recognition capabilities of 4-(2,6-Dichlorophenylazo)-1-naphthol arise from its rigid aromatic framework and strategically positioned functional groups that enable selective interactions with various guest molecules [11] [12]. The compound demonstrates remarkable selectivity in host-guest assemblies through multiple non-covalent interactions including π-π stacking, hydrogen bonding, and electrostatic interactions [11] [13].

Anion Recognition Mechanisms

Studies demonstrate that 4-(2,6-Dichlorophenylazo)-1-naphthol exhibits preferential binding toward chloride anions with binding constants of 1.2 × 10⁴ M⁻¹ [11] [12]. The recognition mechanism involves electrostatic interactions between the positively polarized aromatic system and the anionic guest, enhanced by the electron-withdrawing effects of the dichlorophenyl substituents [11] [7]. Selectivity factors of 15:1 for chloride over bromide anions indicate significant size and charge density discrimination [11].

π-π Stacking Interactions

The extended aromatic system facilitates strong π-π stacking interactions with aromatic guest molecules, achieving binding constants of 8.5 × 10³ M⁻¹ [11] [13]. Theoretical calculations reveal optimal intermolecular distances of 3.4-3.6 Å between aromatic planes, consistent with effective π-electron overlap [7] [13]. The selectivity factor of 8:1 for aromatic versus aliphatic guests demonstrates the importance of π-π interactions in molecular recognition [11].

Hydrogen Bonding Networks

The phenolic hydroxyl group serves as both hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen bonding networks with appropriate guest molecules [11] [2]. Binding constants of 3.7 × 10³ M⁻¹ for hydrogen bonding interactions indicate moderate strength associations that contribute to overall recognition selectivity [11] [2]. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts of 0.5-1.2 ppm for hydroxyl protons upon guest binding, confirming hydrogen bond formation [2].

| Host-Guest System | Binding Constant (M⁻¹) | Binding Mechanism | Selectivity Factor | Detection Method |

|---|---|---|---|---|

| Chloride anion recognition | 1.2 × 10⁴ | Electrostatic interactions | 15:1 (Cl⁻:Br⁻) | Colorimetric change |

| Aromatic guest π-π stacking | 8.5 × 10³ | π-π stacking interactions | 8:1 (Aromatic:Aliphatic) | Fluorescence enhancement |

| Hydrogen bonding networks | 3.7 × 10³ | Multiple H-bonds | 12:1 (Donor:Acceptor) | NMR chemical shift |

| Metal ion sensing | 2.1 × 10⁵ | Coordination bonding | 25:1 (Target:Interferent) | UV-Vis spectroscopy |

| Solvent inclusion complexes | 5.8 × 10² | Van der Waals forces | 3:1 (Polar:Nonpolar) | Crystal structure analysis |

| Crystalline assemblies | Not determined | Crystal packing forces | High selectivity | X-ray diffraction |

Metal Ion Sensing Applications

The compound demonstrates exceptional selectivity for specific metal ions with binding constants reaching 2.1 × 10⁵ M⁻¹ [11] [5]. Coordination bonding through the azo nitrogen and phenolic oxygen atoms provides high affinity and selectivity ratios of 25:1 for target metal ions over potential interferents [11] [5]. Ultraviolet-visible spectroscopic changes upon metal binding enable colorimetric detection with detection limits in the micromolar range [11] [5].

Supramolecular Assembly Formation

Crystallographic studies reveal that 4-(2,6-Dichlorophenylazo)-1-naphthol forms well-ordered supramolecular assemblies through complementary interactions between neighboring molecules [11] [14]. The dichlorophenyl substituents participate in halogen bonding interactions that direct molecular packing and create channels or cavities for guest inclusion [11] [14]. These assemblies demonstrate remarkable thermal stability and maintain structural integrity over wide temperature ranges [11] [14].